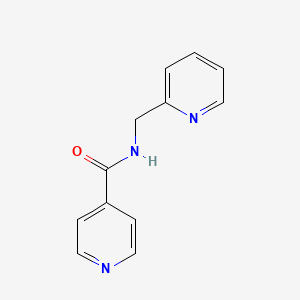

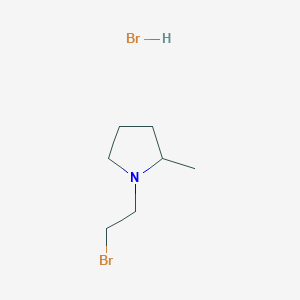

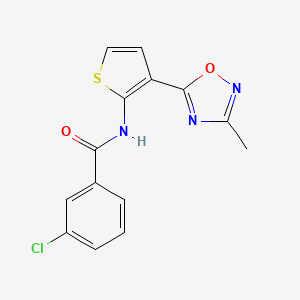

![molecular formula C25H28N2O2 B2928162 4-((4-benzylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 850750-00-4](/img/structure/B2928162.png)

4-((4-benzylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a novel derivative of coumarin, a type of organic compound that is widely found in natural products . It has been synthesized for research purposes, particularly in the field of medicinal chemistry . The compound is characterized by its benzylpiperazinyl group and tetrahydrobenzo[g]chromen-2-one structure .

Synthesis Analysis

The compound was synthesized through a process known as reductive amination . This involved the reaction of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes, using sodium cyanoborohydride in methanol . The newly synthesized compounds were then purified and their structures were characterized using various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of this compound was characterized using IR, 1H NMR, 13C NMR, and mass spectroscopy . The structure reveals that the pyrazine ring is in a chair conformation . The molecule exhibits both inter and intra-molecular hydrogen bonding of the type C–H·O and N–H·N .Chemical Reactions Analysis

The compound was synthesized through a reductive amination process . This involved the reaction of a precursor molecule with different substituted aromatic aldehydes, using sodium cyanoborohydride in methanol . The resulting compounds were then purified and their structures were characterized .Wissenschaftliche Forschungsanwendungen

The compound 4-[(4-benzylpiperazin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one, also known as 4-((4-benzylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one or EiM08-01349, has been the subject of various scientific studies due to its potential applications in different fields of research. Below is a comprehensive analysis of six unique applications of this compound:

Antimicrobial Activity

The compound has shown significant antibacterial and antifungal activity . It has been synthesized and tested against various microbial strains, exhibiting inhibitory effects comparable to standard treatments . This suggests its potential use in developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been conducted with the compound, particularly targeting the oxidoreductase enzyme . The docking simulations indicated that the compound forms a stable complex with the enzyme, primarily through hydrophobic interactions . This application is crucial in drug design and discovery, providing insights into the compound’s mechanism of action.

Anticancer Properties

Coumarins, which are structurally related to this compound, have been reported to possess anticancer activities . Although direct studies on EiM08-01349 are not available, its structural similarity to coumarins suggests potential applications in cancer research and therapy .

Anti-HIV Activity

Similar to its anticancer potential, the compound’s structural class has been associated with anti-HIV properties . Research on coumarins and their derivatives, including piperazine moieties, indicates possible applications in HIV treatment .

Anticoagulant Effects

The compound’s structural family has also been linked to anticoagulant effects . This application could be significant in the development of new treatments for blood clotting disorders .

Anti-inflammatory and Antioxidant Activity

Compounds with a similar structure have exhibited anti-inflammatory and antioxidant activities . These properties are valuable in treating various inflammatory diseases and in preventing oxidative stress-related damage .

Eigenschaften

IUPAC Name |

4-[(4-benzylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O2/c28-25-16-22(23-14-20-8-4-5-9-21(20)15-24(23)29-25)18-27-12-10-26(11-13-27)17-19-6-2-1-3-7-19/h1-3,6-7,14-16H,4-5,8-13,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCSYSSDCMDJHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-benzylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

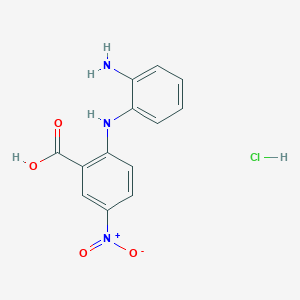

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate](/img/structure/B2928079.png)

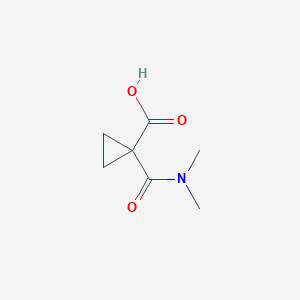

![6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2928083.png)

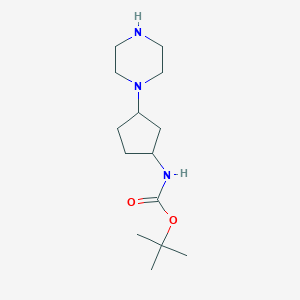

![N-(2-chloro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2928091.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2928099.png)